molecular formula C16H11FN2O3 B2511910 5-(5-Fluoro-2-hydroxybenzoyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile CAS No. 737820-09-6

5-(5-Fluoro-2-hydroxybenzoyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B2511910
CAS No.: 737820-09-6
M. Wt: 298.273
InChI Key: LZVGZKBKWHGNTP-UHFFFAOYSA-N
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Description

5-(5-Fluoro-2-hydroxybenzoyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile is a useful research compound. Its molecular formula is C16H11FN2O3 and its molecular weight is 298.273. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Chemical Synthesis and Characterization

The compound and its derivatives have been used extensively in the field of chemical synthesis. For instance, it serves as a crucial component in synthesizing various heterocyclic compounds. Studies have shown its involvement in the creation of 3d-metal complexes characterized by different physico-chemical techniques. These complexes have displayed thermal stability, which is verified through thermogravimetric analysis, and they have showcased significant inhibition properties against tested microbes in antimicrobial, antimycobacterial, and cytotoxic activities (K. G. et al., 2021). Moreover, it's used in one-pot stereoselective tandem assembly processes to produce functionalized furan-3(2H)-one derivatives, opening new pathways in chemical synthesis (O. Shemyakina et al., 2014).

Antimicrobial and Anticancer Activities

Various derivatives of this compound have been synthesized and evaluated for their biological activities. For example, Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives exhibited excellent in vitro antimicrobial activity, making them potential candidates for drug development (Divyaraj Puthran et al., 2019). Also, compounds synthesized from similar derivatives have been shown to possess antiproliferative activity against various cancer cell lines, indicating their potential use in cancer therapy (F. Awadallah et al., 2013).

Pharmacological Studies

The compound's derivatives are also instrumental in pharmacological studies. For instance, sulfamethaxazole-based azo dyes synthesized using derivatives of the compound showed promising anti-tubercular activity and potential anticancer properties (N. Mallikarjuna et al., 2020). This indicates the compound's role in developing new therapeutic agents.

Spectroscopy and Material Studies

The derivatives of this compound have also been studied for their spectroscopic properties and potential applications in materials science. Synthesis and X-ray spectroscopic analysis of certain pyridine derivatives provide valuable insights into their structural features and optical properties, which could be beneficial in designing materials with specific optical characteristics (M. Cetina et al., 2010).

Properties

IUPAC Name

5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1-prop-2-enylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O3/c1-2-5-19-9-11(6-10(8-18)16(19)22)15(21)13-7-12(17)3-4-14(13)20/h2-4,6-7,9,20H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVGZKBKWHGNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C(C=C(C1=O)C#N)C(=O)C2=C(C=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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